1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine is an organic compound characterized by a naphthalene ring substituted with a methoxy group and an N-methylmethanamine group. This compound is identified by its CAS number 479631-37-3 and has garnered interest in various scientific fields due to its unique structure and potential applications.
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine belongs to the class of aromatic amines, specifically those derived from naphthalene. Its structure includes a methoxy substituent, which enhances its chemical reactivity and solubility in organic solvents.
The synthesis of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine typically involves several key steps:
The synthesis can be performed using various methods, including:
The molecular formula of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine is . The structural representation can be described as follows:
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine can participate in several chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used, leading to diverse products such as different amine derivatives or oxidized forms like naphthoquinones.
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine exhibits several notable physical properties:
Key chemical properties include:
These properties are critical for understanding its behavior in both synthetic and biological contexts.
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine has several scientific applications:
Naphthalene derivatives serve as privileged scaffolds in nuclear receptor pharmacology due to their planar aromatic structure, which facilitates π-π stacking and hydrophobic interactions within ligand-binding domains. The methoxy group at the C6 position enhances electron density and influences binding specificity, as demonstrated in retinoid X receptor (RXR) and retinoic acid receptor (RAR) modulators [3]. For example, 8-substituted naphthalene arotinoids exhibit potent RARα antagonism, while 5-substituted analogs show RARβ selectivity [3]. This tunability underscores their utility in designing receptor-subtype-specific agents.
Structural determinants of receptor engagement:
Table 1: Nuclear Receptor Activities of Key Naphthalene Analogues
| Compound | Target Receptor | Biological Activity | Structural Feature |
|---|---|---|---|
| (E)-4-[(8-(Phenylethynyl)naphthalen-2-yl)ethenyl]benzoic acid [3] | RARα | Potent antagonism (IC₅₀ ~50 nM) | Phenylethynyl at C8, ethenyl linker |
| 5-Halo-substituted naphthamides [3] | RARβ | Selective transactivation | Halogen at C5, amide connector |
| 1-(6-Methoxynaphthalen-2-yl)-N-methylmethanamine [1] [10] | Nur77 (predicted) | Under investigation | Methylamine at C2, methoxy at C6 |
Nur77 (NR4A1) is an orphan nuclear receptor with an atypical ligand-binding domain (LBD) that accommodates small-molecule modulators. Unlike classical nuclear receptors, Nur77’s LBD undergoes conformational changes to create binding cavities for ligands like cytosporone B and unsaturated fatty acids [4] [8]. This receptor regulates apoptosis, NF-κB signaling, and immune responses, making it a high-value target for diseases like lung injury, psoriasis, and lymphoma [4] [8].
Mechanistic insights:
1-(6-Methoxynaphthalen-2-yl)-N-methylmethanamine is hypothesized to modulate Nur77 based on virtual screening studies. Similar naphthalene-based scaffolds bind Nur77 with Kd values as low as 0.54 μM, disrupting protein-protein interactions involved in inflammatory pathways [8].
Structural hybridization integrates pharmacophoric elements from known bioactive molecules to enhance potency or selectivity. For 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine, this strategy involves:
Table 2: Hybridization Strategy Applied to Naphthalene Derivatives
| Parent Compound | Pharmacophore | Hybrid Modification | Therapeutic Rationale |
|---|---|---|---|
| Dihydronaphthalene arotinoids [3] | Carboxylic acid, chalcone linker | Amine substitution at C2 position | Reduce metabolic instability |
| Cytosporone B [8] | Alkylphenylacetate | Naphthalene core replacement | Enhance hydrophobic pocket binding |
| Tetrahydro-naphthalene GR modulators [7] | Trifluoromethyl group | Methoxy group conservation | Retain anti-inflammatory activity |
Hybrid derivatives show enhanced synthetic tractability. The amine side chain permits straightforward derivatization to amides or imines, facilitating SAR studies [6] [10]. Current research explores coupling this scaffold with:
Table 3: Research-Grade Supply and Specifications
| Supplier | Purity | Package Size | Price (USD) | Molecular Specifications |
|---|---|---|---|---|
| Chemscene [1] | ≥98% | 100 mg | Undisclosed | MFCD06655778, SMILES: CNCC1=CC=C2C=C(OC)C=CC2=C1 |
| BLD Pharm [10] | Not specified | Undisclosed | Variable | Storage: -20°C, cold-chain shipping |
| Laibo Chem [9] | 97% (HPLC) | 200 mg | $2,019.89 | Formula: C₁₃H₁₅NO |
| Moldb [2] | 98% | 1g–10g | $496–$2,110 | Molecular weight: 201.26 g/mol |
Note: Pricing data reflects commercial availability for research purposes only.
Key Compounds in Nuclear Receptor Research
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1